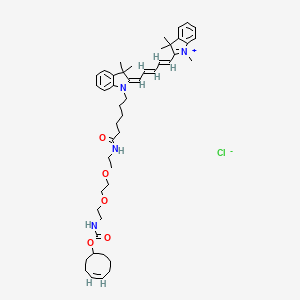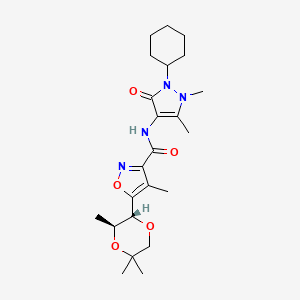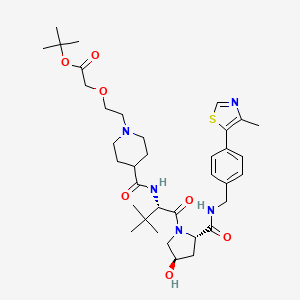
E3 Ligase Ligand-linker Conjugate 102
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 102: is a compound that plays a crucial role in the field of targeted protein degradation. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects the ligand to a target protein-binding moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 102 involves the conjugation of a ligand for the E3 ubiquitin ligase, such as (S,R,S)-AHPC, with a linker. The ligand (S,R,S)-AHPC is based on the von Hippel-Lindau (VHL) protein ligand VH032 . The synthetic route typically involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimization of reaction conditions, purification processes, and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 102 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin to the target protein, leading to its degradation by the proteasome.
Formation of Ternary Complex: The compound induces the formation of a ternary complex between the E3 ligase, the target protein, and the ubiquitin-conjugating enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and the E3 ligase. The reactions typically occur under physiological conditions, such as in a buffered solution at neutral pH and body temperature .
Major Products: The major product formed from these reactions is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 102 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biology, the compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for diseases .
Medicine: In medicine, this compound is being explored as a therapeutic agent for the treatment of various diseases, including cancer, by targeting and degrading disease-causing proteins .
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 102 exerts its effects by inducing the ubiquitination and subsequent degradation of target proteins. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target proteins .
Comparaison Avec Des Composés Similaires
Cereblon (CRBN) Ligands: These ligands are used in PROTACs to recruit the CRBN E3 ligase for targeted protein degradation.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in PROTACs for degrading specific proteins.
cIAP1 Ligands: These ligands recruit the cIAP1 E3 ligase for targeted protein degradation.
Uniqueness: E3 Ligase Ligand-linker Conjugate 102 is unique due to its specific ligand for the von Hippel-Lindau (VHL) E3 ligase, which allows for the targeted degradation of proteins that are not effectively degraded by other E3 ligases . This specificity makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C36H53N5O7S |
|---|---|
Poids moléculaire |
699.9 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C36H53N5O7S/c1-23-30(49-22-38-23)25-10-8-24(9-11-25)19-37-33(45)28-18-27(42)20-41(28)34(46)31(35(2,3)4)39-32(44)26-12-14-40(15-13-26)16-17-47-21-29(43)48-36(5,6)7/h8-11,22,26-28,31,42H,12-21H2,1-7H3,(H,37,45)(H,39,44)/t27-,28+,31-/m1/s1 |
Clé InChI |
FCALOZVVIWIDED-CKIYMEHHSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


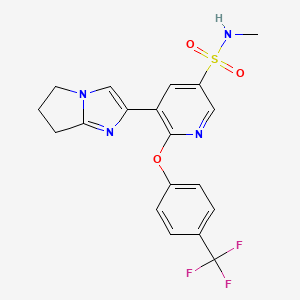
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
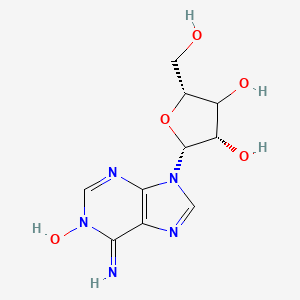
![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
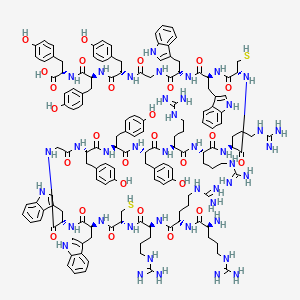

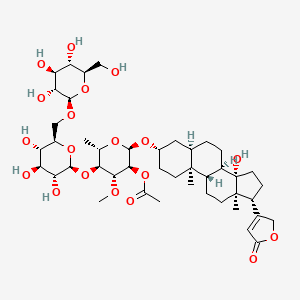
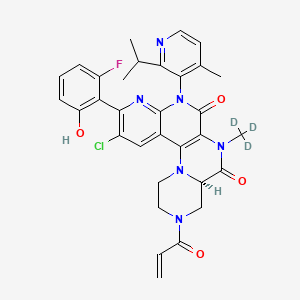
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
